
2-But-2-enyl-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-But-2-enyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₃H₁₈ It is a derivative of benzene, where the benzene ring is substituted with a but-2-enyl group and three methyl groups at positions 1, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene (mesitylene) with a suitable but-2-enyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction proceeds as follows: [ \text{C₆H₃(CH₃)₃} + \text{CH₂=CH-CH₂-CH₃} \xrightarrow{\text{AlCl₃}} \text{C₆H₂(CH₃)₃-CH₂=CH-CH₂-CH₃} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-But-2-enyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation of the double bond in the but-2-enyl group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methyl groups and the but-2-enyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: H₂, Pd/C
Substitution: AlCl₃, FeCl₃, H₂SO₄
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
2-But-2-enyl-1,3,5-trimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-but-2-enyl-1,3,5-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance structures.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethylbenzene (Mesitylene): A precursor for the synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene.
1,2,4-Trimethylbenzene (Pseudocumene): An isomer of mesitylene with different substitution patterns.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of mesitylene with unique properties.
Eigenschaften
CAS-Nummer |
63435-25-6 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2-but-2-enyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H18/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-6,8-9H,7H2,1-4H3 |
InChI-Schlüssel |
IEEFGVBHKUHLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


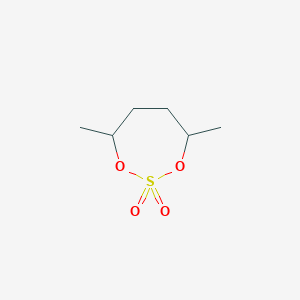


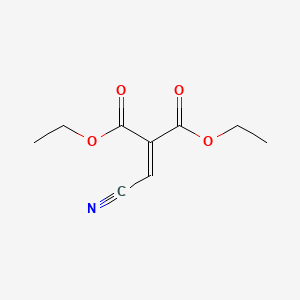
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
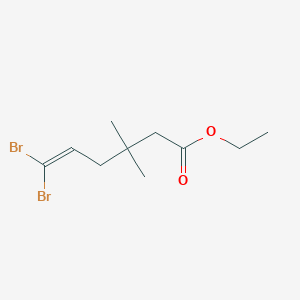
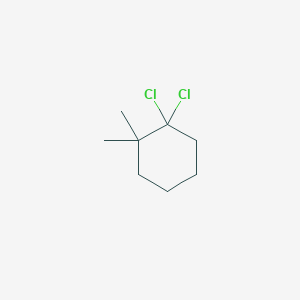

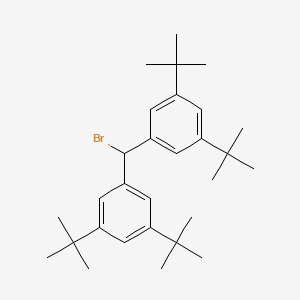
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

